

A Technical Guide to 3-Pyridylacetonitrile: Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: 3-Pyridylacetonitrile

Cat. No.: B123655

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Introduction: **3-Pyridylacetonitrile**, also known as 3-(Cyanomethyl)pyridine, is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its structure, which incorporates both a basic pyridine ring and a reactive nitrile group, makes it a versatile precursor for a wide range of more complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of its properties is essential for its effective application. This guide provides an in-depth overview of the chemical identity, physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with **3-Pyridylacetonitrile**.

Chapter 1: Chemical Identity and Structure

3-Pyridylacetonitrile is an aromatic nitrile featuring a methylene bridge connecting a pyridine ring at the 3-position to a cyano group. This arrangement imparts a unique combination of basicity from the pyridine nitrogen and electrophilicity at the nitrile carbon, alongside the nucleophilic potential of the nitrile nitrogen and the acidity of the α -protons on the methylene group.

Table 1: Identifiers for **3-Pyridylacetonitrile**

Identifier	Value
CAS Number	6443-85-2[1]
IUPAC Name	2-(pyridin-3-yl)acetonitrile
Molecular Formula	C ₇ H ₆ N ₂ [1]
Molecular Weight	118.14 g/mol
Synonyms	3-Pyridineacetonitrile, 3-(Cyanomethyl)pyridine, Pyridin-3-ylacetonitrile[1][2]
InChI Key	OIPHWUPMXHQWLR-UHFFFAOYSA-N
Canonical SMILES	N#CCc1ccncc1

| EC Number | 229-241-1 |

Chapter 2: Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of **3-Pyridylacetonitrile** are fundamental to its handling, characterization, and use in reactions. It is typically a colorless to yellow liquid under standard conditions.[1][2]

Table 2: Physicochemical Properties of **3-Pyridylacetonitrile**

Property	Value
Appearance	Colorless to very deep yellow liquid[1][2]
Boiling Point	275.4 °C at 760 mmHg[1]101-109 °C at 1.5 mmHg
Density	1.108 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.529
Flash Point	98.3 °C (208.9 °F) - closed cup[1]
pKa	4.17 ± 0.10 (Predicted)[1]
Solubility	Insoluble in water. Soluble in alcohol, ether, and ketone.[1]
Vapor Pressure	0.00511 mmHg at 25 °C[1]

Note: Some databases report a melting point of 99-100 °C, which is inconsistent with its described state as a liquid at room temperature. This may be an error or refer to a specific, non-standard form of the compound.[1]

Table 3: Spectroscopic Data Summary for **3-Pyridylacetonitrile**

Spectroscopy	Characteristic Features
^1H NMR	Signals corresponding to the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). A singlet for the two methylene ($-\text{CH}_2-$) protons.[3][4]
^{13}C NMR	Signals for the five distinct carbons of the pyridine ring, one methylene carbon, and the nitrile carbon ($\text{C}\equiv\text{N}$).[5][6]
Infrared (IR)	A characteristic sharp, strong absorption band for the $\text{C}\equiv\text{N}$ stretch, typically appearing in the $2260\text{--}2220\text{ cm}^{-1}$ region.[7][8] Additional bands for aromatic C-H and $\text{C}=\text{C}/\text{C}=\text{N}$ stretches are also present.

| Mass Spectrometry (MS) | Molecular ion peak (M^+) corresponding to its exact mass (118.05).
|

Chapter 3: Synthesis and Reactivity

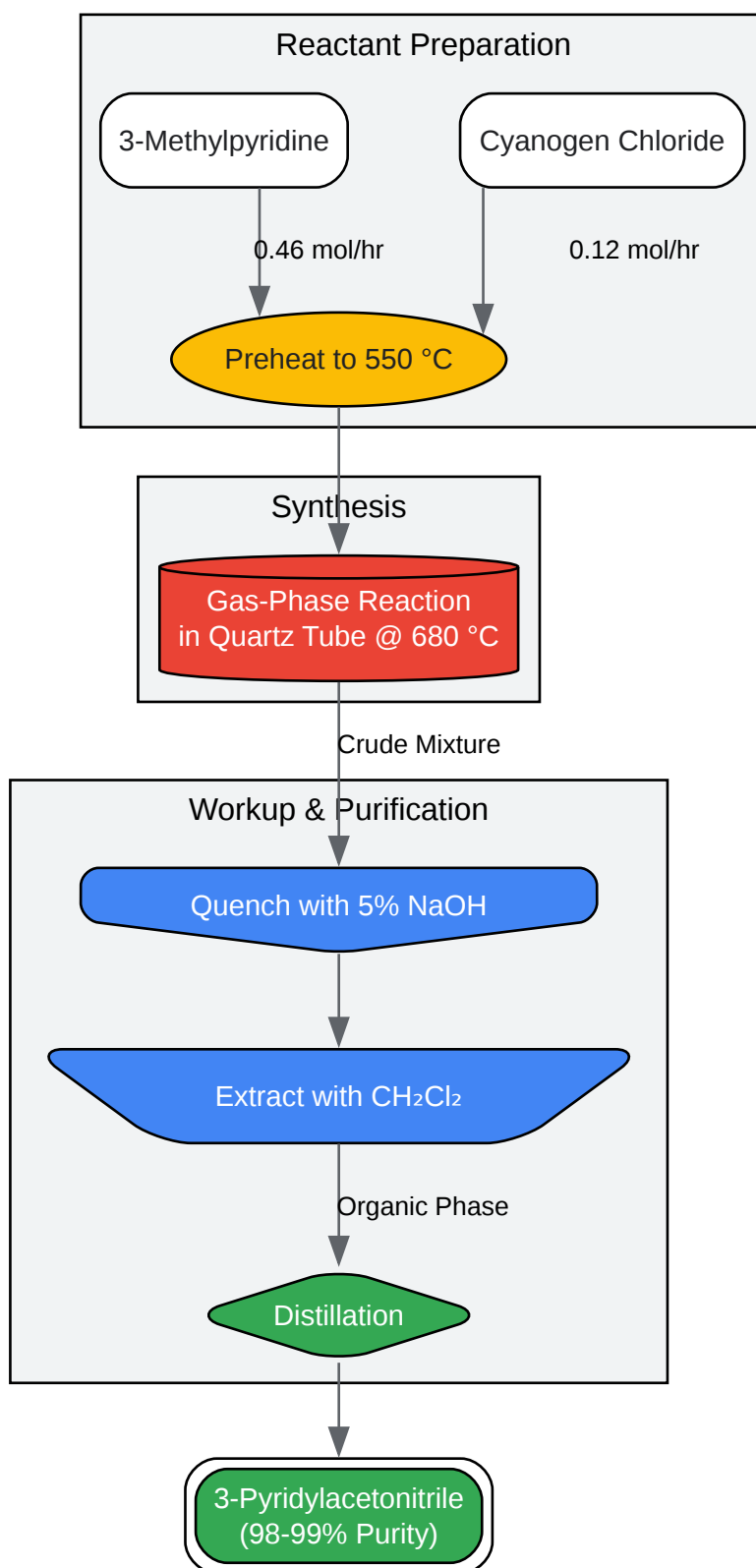
Experimental Protocol: Synthesis from 3-Methylpyridine

A documented industrial method for synthesizing **3-Pyridylacetonitrile** involves the high-temperature, gas-phase reaction of 3-methylpyridine (3-picoline) with cyanogen chloride.[9]

Methodology:

- **Reactor Setup:** A quartz tube reactor (1 meter length, 20 mm width) is heated externally to the reaction temperature.
- **Reactant Preparation:** 3-methylpyridine and cyanogen chloride are preheated separately to $550\text{ }^\circ\text{C}$.
- **Reaction:** The preheated reactants are fed into the quartz tube reactor in a continuous, homogeneous flow at an hourly rate of 42.8 g (0.46 mol) of 3-methylpyridine and 7.1 g (0.12 mol) of cyanogen chloride. The reaction temperature is maintained at $680\text{ }^\circ\text{C}$. [9]

- Quenching: The reaction mixture exiting the reactor is immediately passed through a gas washer containing a 5% aqueous sodium hydroxide solution (1.2 liters per hour) to neutralize acidic byproducts.[\[9\]](#)
- Extraction: The aqueous mixture from the gas washer is extracted hourly with dichloromethane (2 liters).[\[9\]](#)
- Purification: The organic phase is collected, and unreacted 3-methylpyridine and dichloromethane are removed via distillation. The final product, **3-Pyridylacetonitrile**, is purified by vacuum distillation, yielding a product with 98-99% purity.[\[9\]](#) The reported yield is approximately 75% based on the amount of cyanogen chloride used.[\[9\]](#)



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Caption: Workflow for the synthesis of **3-Pyridylacetonitrile**.

Chemical Reactivity

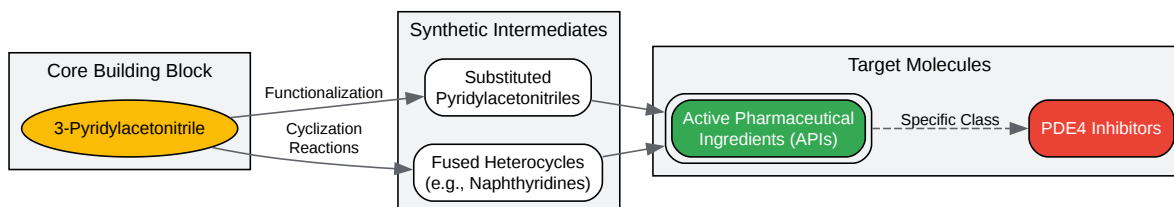
The reactivity of **3-Pyridylacetonitrile** is governed by its two primary functional groups:

- **Nitrile Group:** The cyano group can undergo various transformations. It can be hydrolyzed to form 3-pyridylacetic acid or its corresponding amide. It can also be reduced to form 2-(pyridin-3-yl)ethan-1-amine. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles.
- **Pyridine Ring:** The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although it is generally deactivated towards this type of reaction.
- **Methylene Group:** The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base, generating a carbanion. This carbanion is a potent nucleophile that can be used to form new carbon-carbon bonds, a key step in building more complex molecular scaffolds.[\[10\]](#)

Chapter 4: Applications in Research and Drug Development

3-Pyridylacetonitrile is a valuable intermediate, primarily in the pharmaceutical industry, due to the prevalence of the pyridine moiety in biologically active compounds.[\[2\]](#)

- **Precursor to Phosphodiesterase-4 (PDE4) Inhibitors:** One of its most significant applications is in the synthesis of inhibitors for phosphodiesterase-4 (PDE4).[\[11\]](#)[\[12\]](#) PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[\[12\]](#)[\[13\]](#) **3-Pyridylacetonitrile** provides the core pyridyl structure onto which other functional groups and ring systems are built to create potent and selective PDE4 inhibitors.[\[14\]](#)[\[15\]](#)
- **General Heterocyclic Synthesis:** It serves as a starting material for a variety of substituted pyridines and fused heterocyclic systems like naphthyridines. The ability to functionalize the molecule at the methylene bridge, the nitrile group, and the pyridine ring makes it a versatile tool for creating libraries of compounds for drug screening.



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Caption: Role of **3-Pyridylacetonitrile** as a versatile chemical precursor.

Chapter 5: Safety and Handling

Proper handling of **3-Pyridylacetonitrile** is crucial due to its potential hazards. It is classified as an irritant and a combustible liquid.

Table 4: GHS Hazard Information for **3-Pyridylacetonitrile**

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.
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Handling and Storage Recommendations:

- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area at a temperature of 2-8°C.
- **Personal Protective Equipment (PPE):** Use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
- **Fire Safety:** Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam). It is classified as a combustible liquid.

Conclusion:

3-Pyridylacetonitrile is a compound of significant utility in the fields of chemical research and pharmaceutical development. Its well-defined physicochemical properties, coupled with the dual reactivity of its pyridine and nitrile functionalities, establish it as a preferred intermediate for constructing complex heterocyclic molecules. The detailed synthesis protocols and a clear understanding of its applications, particularly in the development of PDE4 inhibitors, underscore its importance. Adherence to strict safety and handling guidelines is mandatory to ensure its safe and effective use in the laboratory and in scaled-up production environments.

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